molecular formula C18H12FN3OS B15004077 4-Amino-2-[(3-fluorophenyl)amino]-5-(phenylcarbonyl)thiophene-3-carbonitrile

4-Amino-2-[(3-fluorophenyl)amino]-5-(phenylcarbonyl)thiophene-3-carbonitrile

Cat. No.: B15004077
M. Wt: 337.4 g/mol
InChI Key: NXTQYQNGKOFCTH-UHFFFAOYSA-N
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Description

4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE is a complex organic compound with the molecular formula C19H13FN2OS2. It is a thiophene derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science .

Preparation Methods

The synthesis of 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which forms aminothiophene derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar compounds to 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE include other thiophene derivatives such as suprofen and articaine. These compounds share a thiophene ring system but differ in their substituents and specific biological activities . The uniqueness of 4-AMINO-5-BENZOYL-2-[(3-FLUOROPHENYL)AMINO]THIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H12FN3OS

Molecular Weight

337.4 g/mol

IUPAC Name

4-amino-5-benzoyl-2-(3-fluoroanilino)thiophene-3-carbonitrile

InChI

InChI=1S/C18H12FN3OS/c19-12-7-4-8-13(9-12)22-18-14(10-20)15(21)17(24-18)16(23)11-5-2-1-3-6-11/h1-9,22H,21H2

InChI Key

NXTQYQNGKOFCTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC(=CC=C3)F)C#N)N

Origin of Product

United States

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